N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide
Overview
Description
N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a benzenesulfonamide group, and a butyl chain
Mechanism of Action
Target of Action
N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide is a complex organic compound. It belongs to the class of organic compounds known as benzenesulfonamides
Mode of Action
It’s known that benzenesulfonamides interact with their targets through the sulfonamide group . The pyrrolidine ring in the compound could potentially interact with biological targets, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Benzylic compounds typically react via an sn2 pathway for primary benzylic halides, and an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of the compound, have been studied .
Result of Action
A related compound, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]acetic acid, has been used in the adsorption of rare earth metal ions .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s behavior. For instance, an optimal pH of 5 was identified for the adsorption of rare earth element (REE) 3+ ions by a related compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzenesulfonamide with N-butyl-2-oxo-1-pyrrolidineethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The mixture is then heated to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: Lacks the pyrrolidine ring and has different chemical properties.
4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the butyl chain.
Uniqueness
N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyrrolidine ring and the butyl chain distinguishes it from other sulfonamide derivatives, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-2-3-10-17-23(20,21)15-8-6-14(7-9-15)22-13-16(19)18-11-4-5-12-18/h6-9,17H,2-5,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWYTNZNJZZRJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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